molecular formula C11H13NO4 B1269346 4-[2-(Acetylamino)ethoxy]benzoic acid CAS No. 297137-62-3

4-[2-(Acetylamino)ethoxy]benzoic acid

Cat. No.: B1269346
CAS No.: 297137-62-3
M. Wt: 223.22 g/mol
InChI Key: RARYSZHXJOYKDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Acetylamino)ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the ethoxybenzoic acid derivative. Subsequently, the acetylation of the amino group is achieved using acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Acetylamino)ethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Acetylamino)ethoxy]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Acetylamino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxybenzoic acid moiety can interact with hydrophobic pockets, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Acetylamino)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylamino and ethoxybenzoic acid moieties allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-(2-acetamidoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-6-7-16-10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYSZHXJOYKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349776
Record name 4-[2-(acetylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297137-62-3
Record name 4-[2-(acetylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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